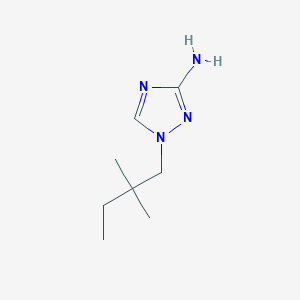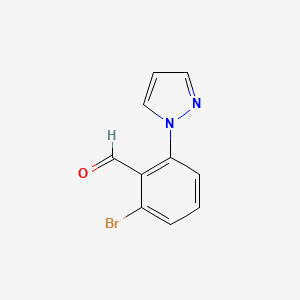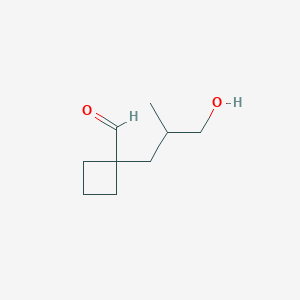
2-Butanoyl-4-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanoyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative of cyclohexane, characterized by the presence of a butanoyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the oxidation of menthol to form menthone, which can then be further modified to introduce the butanoyl group. The oxidation of menthol typically uses chromic acid (CrO3) or sodium dichromate (Na2Cr2O7) as oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Butanoyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), sodium dichromate (Na2Cr2O7), and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or more complex ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or other derivatives.
Scientific Research Applications
2-Butanoyl-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Butanoyl-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
2-Butanoyl-4-methylcyclohexan-1-one can be compared with other similar compounds such as:
2-Methylcyclohexanone: A cyclohexanone derivative with a methyl group at position 2.
Menthone: A monoterpene ketone derived from menthol.
Uniqueness
The presence of both a butanoyl group and a methyl group in this compound gives it unique chemical properties, making it distinct from other cyclohexanone derivatives
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-butanoyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h8-9H,3-7H2,1-2H3 |
InChI Key |
KMCFTGKYBSWHAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CC(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)

amine](/img/structure/B15275334.png)


![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)




![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)


